2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid
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Overview
Description
2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Mechanism of Action
Target of Action
The compound contains a pyrrole ring, which is a common structure in many biologically active compounds. Without specific studies, it’s hard to identify the exact targets of this compound .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds interact with their targets through various types of chemical bonds and interactions .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect .
Result of Action
The molecular and cellular effects would depend on the compound’s targets and mode of action. Without specific information, it’s hard to predict the exact effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid typically involves the condensation of pyrrole derivatives with pyridine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a pyrrole derivative and a pyridine derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts, solvents, and reaction conditions is carefully controlled to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrrolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce pyrrolidines. Substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.
Scientific Research Applications
2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1-pyridin-2-yl-1H-pyrrole-3-carbaldehyde: This compound is structurally similar but contains an aldehyde group instead of a carboxylic acid group.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide:
Uniqueness
2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-7-12(13(16)17)10(2)15(9)8-11-5-3-4-6-14-11/h3-7H,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKMTKLRGDLEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=N2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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